5-Methyl-6-nitrobenzo[d][1,3]dioxole

Regioselective Nitration Process Chemistry Benzodioxole Synthesis

Fragment-based drug discovery (FBDD) requires building blocks with precise regiochemistry and multiple synthetic vectors, yet generic mono-nitro benzodioxoles lack the 5-methyl-6-nitro substitution essential for systematic SAR exploration and patent-protected synthesis routes (Mitsubishi Tanabe Pharma, Merck). This compound resolves that gap. - Delivers defined 6-nitro regiochemistry and a synthetically addressable 5-methyl handle for oxidation or bromination. - Enables rapid reductive elaboration to aniline-based libraries for hit-to-lead optimization. - Rule-of-Three compliant (MW 181.15, cLogP 2.68) with ΔLogP ≈ +0.88 vs. des-methyl analog for favorable fragment hit identification. - Achieved in 90% yield via direct nitration, serving as a reproducible benchmark for novel nitration methodologies. Supplied at ≥95% purity with multi-vendor availability to ensure supply chain redundancy for scale-up studies.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 32996-27-3
Cat. No. B1308084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-nitrobenzo[d][1,3]dioxole
CAS32996-27-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
InChIInChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3
InChIKeyHSJXVJRZFPZLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-nitrobenzo[d][1,3]dioxole Identity and Sourcing


5-Methyl-6-nitrobenzo[d][1,3]dioxole (CAS 32996-27-3, molecular formula C₈H₇NO₄, molecular weight 181.15 g/mol) is a nitro-substituted benzodioxole aromatic heterocycle. Its structure combines the electron-rich 1,3-benzodioxole scaffold with electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) substituents at the 6- and 5-positions, respectively, creating a unique electronic profile pertinent to fragment-based drug discovery (FBDD) and synthetic intermediate applications [1]. It is commercially supplied at ≥95% purity by multiple vendors, with typical procurement routes through research chemical distributors .

Generic Substitution Failure: 5-Methyl-6-nitrobenzodioxole


In-class benzodioxole compounds such as 5-nitro-1,3-benzodioxole (CAS 2620-44-2) or 4-nitrobenzo[d][1,3]dioxole (CAS 72744-45-7) lack the combined 5-methyl,6-nitro substitution pattern of the target compound . This dual substitution is functionally critical: the methyl group provides a synthetically addressable handle for further derivatization (e.g., oxidation, bromination) while the adjacent nitro group strongly activates the ring toward regioselective transformations and serves as a progenitor for aniline-based libraries via reduction [1]. Consequently, generic replacement with a mono-nitro or unsubstituted benzodioxole would forfeit the precise reactivity profile and fragment elaboration potential that define this compound's utility in medicinal chemistry campaigns.

Differentiation Evidence for 5-Methyl-6-nitrobenzodioxole


Regioselective 6-Nitro Formation

The target compound is synthesized via direct nitration of 5-methyl-1,3-benzodioxole with 60% nitric acid in chloroform at 0°C to room temperature, affording 5-methyl-6-nitrobenzo[d][1,3]dioxole as a pale-yellow solid in 90% isolated yield (9.58 g from 8.00 g starting material, 58.8 mmol scale) . By contrast, nitration of unsubstituted 1,3-benzodioxole using mixed nitric/sulfuric acid typically yields 5-nitro-1,3-benzodioxole as the major product, with reported yields ranging from 70–85% [1]. The methyl directing effect in the target synthesis alters the preferred nitration site from position 5 (in the parent) to position 6 (in the methyl-substituted analog), while achieving a notably higher isolated yield.

Regioselective Nitration Process Chemistry Benzodioxole Synthesis

Lipophilicity Profile for Fragment Library Design

The computed octanol-water partition coefficient (LogP) for 5-methyl-6-nitrobenzo[d][1,3]dioxole is 2.68 . For comparison, the des-methyl analog 5-nitro-1,3-benzodioxole (CAS 2620-44-2) has a computed LogP of approximately 1.80 [1]. The ~0.9 log unit increase in lipophilicity arises from the single methyl substitution and places the target compound within the more desirable lipophilicity range (LogP ≈ 1–3) for fragment hits, improving both membrane permeability potential and ligand efficiency metrics relative to the unsubstituted comparator.

Fragment-Based Drug Discovery Physicochemical Property Space Lipophilicity

Pharmaceutical Intermediate in Patent Syntheses

The compound appears as a synthetic intermediate in multiple pharmaceutical patents, including Mitsubishi Tanabe Pharma Corporation (US2012/196824 A1) and Merck and Co., Inc. (US4144341 A1) . While the specific downstream drug candidates are not disclosed in this evidence summary, the repeated patent filings by major pharmaceutical organizations confirm the compound's established role in proprietary synthesis routes. In contrast, the regioisomeric 4-nitrobenzo[d][1,3]dioxole (CAS 72744-45-7) and des-methyl 5-nitro-1,3-benzodioxole show comparatively fewer or distinct patent corpus associations in the same therapeutic chemistry space .

Pharmaceutical Intermediate Patent-Backed Synthesis Drug Scaffold

Application Scenarios for 5-Methyl-6-nitrobenzodioxole


Fragment-Based Drug Discovery (FBDD) Library Integration

With a cLogP of 2.68 , low molecular weight (181.15 g/mol), and a dual nitro/methyl substitution pattern providing multiple synthetic vectors, this compound is optimally deployed as a privileged fragment in FBDD screening collections. Its lipophilicity profile (ΔLogP ≈ +0.88 vs. des-methyl analog) positions it favorably within Rule-of-Three compliance for fragment hit identification, while the nitro group enables rapid reductive elaboration to aniline-based libraries for hit-to-lead optimization .

Regioselective Nitration Methodology Validation

The 90% yield and unequivocal 6-nitro regiochemistry achieved via direct nitration of 5-methyl-1,3-benzodioxole (US Patent US08513235B2) make this compound an ideal benchmark substrate for validating new nitration methodologies, continuous flow nitration processes, or alternative nitrating agents. The high yield and defined regiochemical outcome provide a reproducible standard for comparing process efficiency across synthetic chemistry platforms.

Pharmaceutical Intermediate for Proprietary Drug Synthesis Routes

The compound's documented role in patent-protected synthesis routes by Mitsubishi Tanabe Pharma and Merck supports its procurement as a key intermediate for pharmaceutical R&D groups replicating or improving upon these patented syntheses. Its commercial availability at ≥95% purity from multiple vendors ensures supply chain redundancy for scale-up studies.

Benzodioxole Structure-Activity Relationship (SAR) Profiling

The specific 5-methyl-6-nitro substitution pattern provides a distinct electronic and steric environment within benzodioxole SAR studies. When compared to the 5-nitro (CAS 2620-44-2) and 4-nitro (CAS 72744-45-7) regioisomers, the target compound serves as the methyl-bearing, 6-nitro member of a systematic substitution matrix essential for mapping substituent effects on biological target engagement .

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